

In-depth Technical Guide: 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

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Compound of Interest

Compound Name: 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Fluorophenyl)pyridine-3-carbaldehyde is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a pyridine ring substituted with a fluorophenyl group and an aldehyde, presents a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, and a summary of the known biological activities of related pyridine derivatives, particularly in the context of anticancer research. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Chemical and Physical Properties

5-(4-Fluorophenyl)pyridine-3-carbaldehyde, also known as 5-(4-fluorophenyl)nicotinaldehyde, possesses the chemical formula C₁₂H₈FNO.^[1] The presence of the fluorine atom and the polar pyridine and aldehyde groups influences its physicochemical properties, which are crucial for its behavior in biological systems and for the development of analytical methods.

Table 1: Physicochemical Properties of **5-(4-Fluorophenyl)pyridine-3-carbaldehyde**

Property	Value	Reference
Molecular Formula	C ₁₂ H ₈ FNO	[1]
Molecular Weight	201.2 g/mol	[1]
CAS Number	381684-96-4	[1]
Appearance	Not specified in literature	
Melting Point	Not specified in literature	
Boiling Point	Not specified in literature	
Solubility	Not specified in literature	
Purity	Typically ≥97%	[1]

Spectroscopic Data

While specific spectroscopic data for **5-(4-Fluorophenyl)pyridine-3-carbaldehyde** is not readily available in the searched literature, the expected characteristic signals can be inferred from the analysis of related compounds.

- **¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the fluorophenyl rings, as well as a characteristic downfield signal for the aldehyde proton.
- **¹³C NMR:** The carbon NMR spectrum would display signals for the twelve carbon atoms, with the carbonyl carbon of the aldehyde group appearing at a characteristic downfield shift.
- **IR Spectroscopy:** The infrared spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm⁻¹.[\[2\]](#)
- **Mass Spectrometry:** The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.[\[3\]](#)

Synthesis of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

The synthesis of **5-(4-Fluorophenyl)pyridine-3-carbaldehyde** can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction.^[4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.^[4] In this case, 5-bromonicotinaldehyde is coupled with 4-fluorophenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure for the synthesis of 5-arylnicotinaldehydes and can be adapted for the specific synthesis of **5-(4-Fluorophenyl)pyridine-3-carbaldehyde**.^[4]

Materials:

- 5-Bromonicotinaldehyde
- 4-Fluorophenylboronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Base (e.g., potassium carbonate, sodium carbonate)
- Solvent (e.g., a mixture of 1,4-dioxane and water)
- Inert gas (e.g., nitrogen or argon)
- Standard laboratory glassware and purification equipment (e.g., column chromatography)

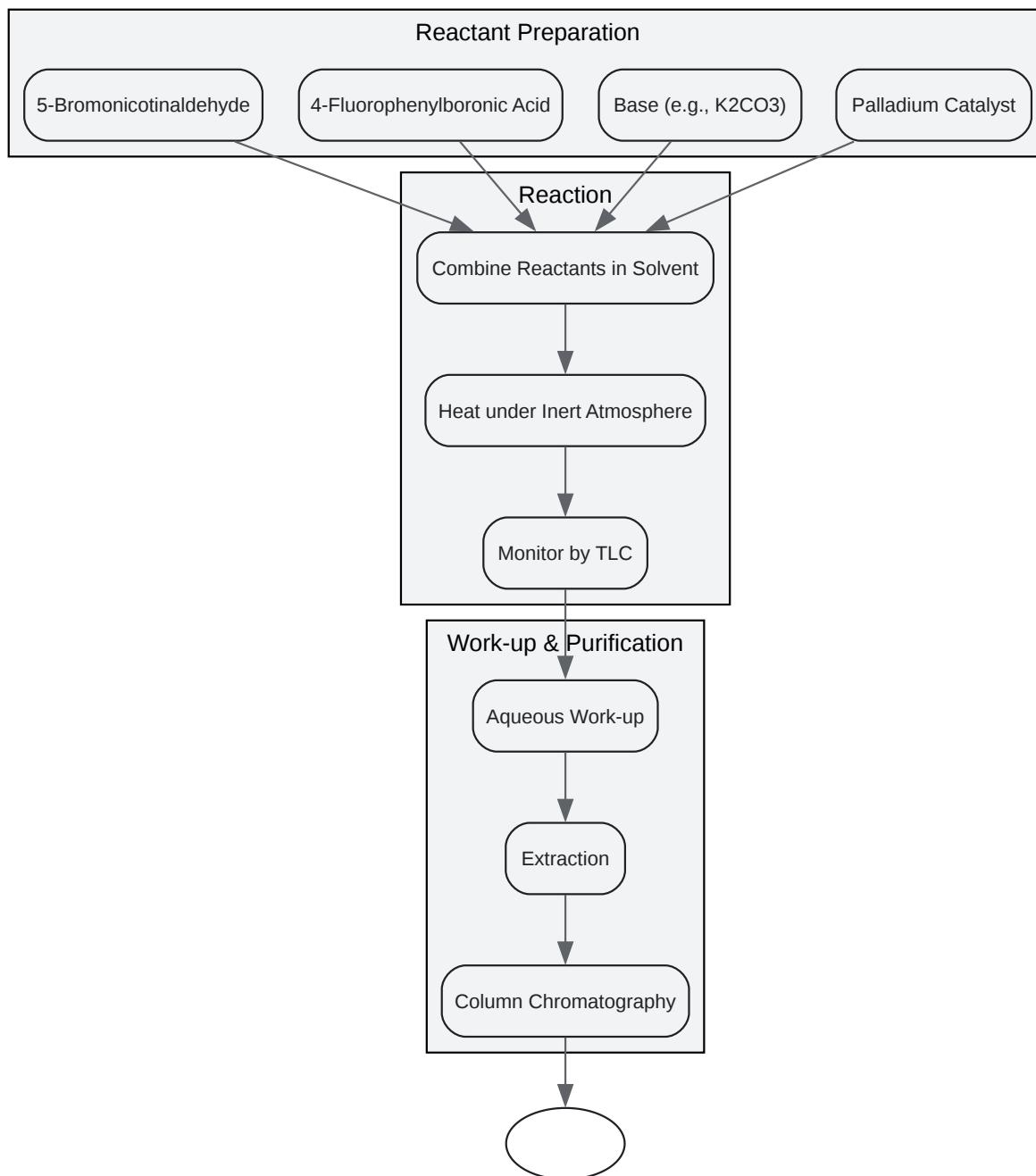
Procedure:

- Reaction Setup: In a flask, combine 5-bromonicotinaldehyde (1 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), and a suitable base (2 equivalents).
- Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to remove oxygen, which can deactivate the palladium catalyst.

- Solvent Addition: Add a degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.
- Catalyst Addition: Add the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄) to the reaction mixture under a positive flow of inert gas.
- Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired **5-(4-Fluorophenyl)pyridine-3-carbaldehyde**.^[4]

Diagram 1: Suzuki-Miyaura Cross-Coupling Reaction Workflow

Workflow for the Synthesis of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

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Caption: A flowchart illustrating the key steps in the synthesis of **5-(4-Fluorophenyl)pyridine-3-carbaldehyde**.

Biological Activity and Applications in Drug Development

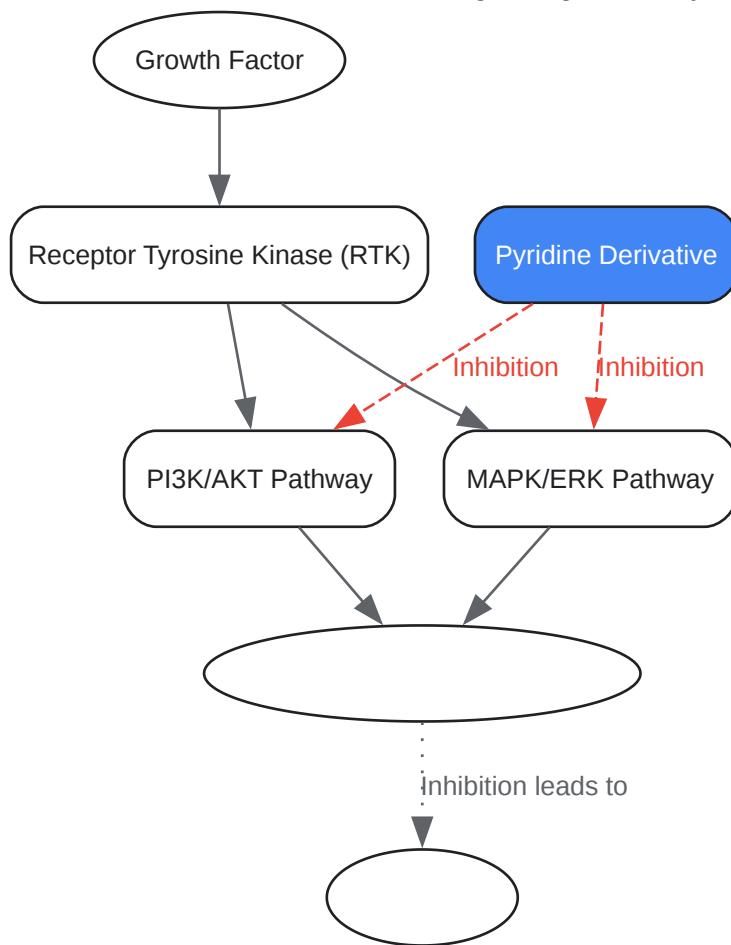
While specific biological data for **5-(4-Fluorophenyl)pyridine-3-carbaldehyde** is limited in the available literature, the pyridine scaffold is a well-established pharmacophore in a multitude of therapeutic agents. Pyridine derivatives have demonstrated a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Potential of Pyridine Derivatives

Numerous studies have highlighted the potential of pyridine-containing compounds as anticancer agents.^[5] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Diagram 2: Generalized Signaling Pathway Inhibition by Pyridine Derivatives

Potential Inhibition of Cancer Signaling Pathways

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Caption: A simplified diagram showing how pyridine derivatives may inhibit key cancer signaling pathways.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]

Materials:

- Cancer cell line (e.g., MCF-7 for breast cancer)[5]

- Complete cell culture medium
- **5-(4-Fluorophenyl)pyridine-3-carbaldehyde** (or its derivatives)
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[\[6\]](#)
- Incubation: Incubate the plates for 48 hours.
- MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[\[7\]](#)

Conclusion

5-(4-Fluorophenyl)pyridine-3-carbaldehyde is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The Suzuki-Miyaura cross-coupling provides a robust and efficient method for its preparation. While further research is needed to elucidate the specific biological activities and mechanisms of action of this particular compound, the broader class of pyridine derivatives continues to be a rich source of inspiration for the development of new anticancer agents. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate the biological potential of **5-(4-Fluorophenyl)pyridine-3-carbaldehyde** and its analogues.

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References

- 1. calpaclab.com [calpaclab.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. journaljpri.com [journaljpri.com]
- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
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